molecular formula C10H17NO3 B15305199 tert-Butyl 3-oxopiperidine-4-carboxylate

tert-Butyl 3-oxopiperidine-4-carboxylate

Cat. No.: B15305199
M. Wt: 199.25 g/mol
InChI Key: YARYNNNUMGPZAW-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxopiperidine-4-carboxylate is a piperidine derivative featuring a ketone group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity. The Boc group enhances stability during synthetic processes, while the ketone moiety enables further functionalization, such as reductions or nucleophilic additions.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h7,11H,4-6H2,1-3H3

InChI Key

YARYNNNUMGPZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing tert-Butyl 3-oxopiperidine-4-carboxylate involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol and stirred at room temperature for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-oxopiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and similarity scores of tert-Butyl 3-oxopiperidine-4-carboxylate and analogous compounds derived from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Reference ID
This compound C₁₁H₁₉NO₃ 213.28 3-ketone, 4-Boc Reference N/A
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine (324769-06-4) C₁₂H₂₁NO₃ 227.30 3,3-dimethyl, 4-Boc 1.00
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (117565-57-8) C₁₂H₂₁NO₃ 227.30 3-ethyl, 4-Boc 0.98
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (193274-82-7) C₁₈H₂₅NO₃ 303.40 3-benzyl, 4-Boc 0.97
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (914988-10-6) C₁₁H₁₆N₂O₃ 224.26 3-cyano, 4-Boc 0.92
tert-Butyl 4-formylpiperidine-1-carboxylate (189442-92-0) C₁₁H₁₉NO₃ 213.28 4-formyl, 1-Boc 0.98

Key Observations:

  • Solubility : The benzyl group in 193274-82-7 enhances lipophilicity, likely reducing aqueous solubility compared to the parent compound .
  • Reactivity: The cyano group in 914988-10-6 introduces strong electron-withdrawing effects, making it susceptible to nucleophilic substitution, whereas the ketone in the target compound is more suited for reductions or enolate chemistry .

Analytical Data :

  • NMR Spectroscopy :
    • The tert-butyl group in Boc-protected compounds typically appears as a singlet at δ 1.4 ppm in ¹H-NMR and ~80 ppm (C(CH₃)₃) in ¹³C-NMR .
    • The 3-ketone group in the target compound resonates at δ 2.1–2.5 ppm (¹H-NMR, CH₂ adjacent to carbonyl) and ~208 ppm (¹³C-NMR, C=O) .
  • HRMS : All compounds show molecular ion peaks consistent with their molecular formulas (e.g., [M+H]⁺ for 1-Boc derivatives) .

Physicochemical and Reactivity Profiles

Property This compound 3,3-Dimethyl Analog (324769-06-4) 3-Benzyl Analog (193274-82-7)
Melting Point Not reported ~120–125°C ~95–100°C
Solubility (Water) Low Very low Insoluble
Stability Stable under acidic conditions Highly stable Sensitive to oxidation
Key Reactivity Ketone reduction, enolate formation Limited due to steric hindrance Benzyl group hydrogenolysis

Reactivity Highlights :

  • The target compound’s ketone undergoes smooth reduction to secondary alcohols (e.g., using NaBH₄) or forms enolates for C–C bond formation .
  • The cyano group in 914988-10-6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

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